(r)-2,2-Dimethylcyclohexanamine
Description
(R)-2,2-Dimethylcyclohexanamine is a chiral cyclohexane derivative featuring a primary amine group at the 1-position and two methyl substituents at the 2-position of the cyclohexane ring. Its stereochemistry (R-configuration) confers distinct physicochemical and biological properties compared to its enantiomers or diastereomers.
Key characteristics (estimated):
- Molecular Formula: C₈H₁₇N
- Molecular Weight: ~127.23 g/mol
- Stereochemistry: R-configuration at the chiral center (C2).
- Applications: Likely serves as an intermediate in organic synthesis or pharmaceutical research, given the utility of similar amines in catalysis, ligand design, and drug development .
Properties
Molecular Formula |
C8H17N |
|---|---|
Molecular Weight |
127.23 g/mol |
IUPAC Name |
(1R)-2,2-dimethylcyclohexan-1-amine |
InChI |
InChI=1S/C8H17N/c1-8(2)6-4-3-5-7(8)9/h7H,3-6,9H2,1-2H3/t7-/m1/s1 |
InChI Key |
XVXGXOJNGBLOKR-SSDOTTSWSA-N |
Isomeric SMILES |
CC1(CCCC[C@H]1N)C |
Canonical SMILES |
CC1(CCCCC1N)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2,2-Dimethylcyclohexanamine typically involves the reduction of the corresponding ketone, 2,2-dimethylcyclohexanone, using a reducing agent such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent oxidation. The reaction mixture is then quenched with water or an aqueous acid to yield the amine.
Industrial Production Methods
On an industrial scale, the production of ®-2,2-Dimethylcyclohexanamine may involve catalytic hydrogenation of the corresponding nitrile or imine. This process is typically carried out in the presence of a metal catalyst such as palladium on carbon (Pd/C) or Raney nickel. The reaction conditions include elevated temperatures and pressures to ensure complete conversion of the starting material to the desired amine.
Chemical Reactions Analysis
Types of Reactions
®-2,2-Dimethylcyclohexanamine can undergo various types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding nitroso or nitro compound.
Reduction: The compound can be further reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Alkylated or acylated amines.
Scientific Research Applications
®-2,2-Dimethylcyclohexanamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of amine metabolism and enzyme interactions.
Industry: The compound is used in the production of polymers, resins, and other materials.
Mechanism of Action
The mechanism of action of ®-2,2-Dimethylcyclohexanamine involves its interaction with various molecular targets, including enzymes and receptors. The amine group can form hydrogen bonds and ionic interactions with active sites of enzymes, influencing their activity. Additionally, the compound can interact with cell membranes, affecting their permeability and function.
Comparison with Similar Compounds
Structural and Stereochemical Differences
The table below compares (R)-2,2-Dimethylcyclohexanamine with structurally analogous compounds from the evidence:
Key Observations:
Stereochemistry : The (R)-configuration distinguishes it from diastereomers like (1S,2R)-2-Methylcyclohexanamine Hydrochloride, which may exhibit divergent biological activity or chiral recognition in catalytic applications .
Functional Groups: Unlike diamine derivatives (e.g., (1R,2R)-N¹,N¹-Dimethylcyclohexane-1,2-diamine), the target compound is a monoamine, limiting its ability to act as a bidentate ligand .
Physicochemical Properties
- Hydrophobicity : The two methyl groups in this compound likely increase lipophilicity compared to 2-Methylcyclohexylamine, reducing aqueous solubility but enhancing membrane permeability .
- Salt Formation : Similar to (1S,2R)-2-Methylcyclohexanamine Hydrochloride, the target compound can form salts (e.g., HCl), improving stability and crystallinity for pharmaceutical formulations .
- Boiling/Melting Points : Estimated to be higher than 2-Methylcyclohexylamine due to increased molecular weight and rigidity from dimethyl substitution.
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